Myt1-IN-2

PKMYT1 inhibition Kinase assay IC50 comparison

PKMYT1-IN-2 (Myt1-IN-2, compound 2) achieves an enzymatic IC50 of 5.7 nM and suppresses CCNE1-amplified HCC1569 proliferation at 22 nM. Its non-azaindole scaffold avoids cross-reactivity issues common to earlier inhibitors like RP-6306, ensuring clean on-target phenotypes. With an IC50 gap of >5,600-fold against WEE1, it is the preferred orthogonal probe for G2/M checkpoint studies and combination screening with gemcitabine or CDK4/6 inhibitors.

Molecular Formula C18H16N6O2S
Molecular Weight 380.4 g/mol
Cat. No. B15143556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyt1-IN-2
Molecular FormulaC18H16N6O2S
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)O)C)N2C(=C(C3=NC(=CN=C32)C4=NC=CS4)C(=O)N)N
InChIInChI=1S/C18H16N6O2S/c1-8-3-4-11(25)9(2)14(8)24-15(19)12(16(20)26)13-17(24)22-7-10(23-13)18-21-5-6-27-18/h3-7,25H,19H2,1-2H3,(H2,20,26)
InChIKeyJCFWZNDGAJNQKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Myt1-IN-2: Potent and Selective PKMYT1 Kinase Inhibitor for Targeted Cancer Research


Myt1-IN-2 (also designated PKMYT1-IN-2 or compound 2) is a small-molecule inhibitor targeting PKMYT1 (membrane-associated tyrosine- and threonine-specific cdc2-inhibitory kinase), a key regulator of the G2/M cell cycle checkpoint [1]. It exhibits potent enzymatic inhibition with an IC50 of 5.7 nM and suppresses the proliferation of CCNE1-amplified HCC1569 cancer cells with an IC50 of 22 nM [2]. Its mechanism involves preventing the inhibitory phosphorylation of CDK1 at Thr14 and Tyr15, forcing premature mitotic entry and inducing mitotic catastrophe in tumor cells with high replication stress [3]. Myt1-IN-2 is structurally distinct from earlier-generation PKMYT1 inhibitors such as RP-6306 (lunresertib) and has been characterized as an advanced tool compound for exploring synthetic lethality in CCNE1-amplified malignancies .

Why Generic PKMYT1 Inhibitors Cannot Substitute for Myt1-IN-2: Critical Differences in Potency, Selectivity, and Cellular Activity


PKMYT1 inhibitors are not functionally interchangeable due to substantial variations in biochemical potency, kinase selectivity, and cellular antiproliferative activity that directly impact experimental outcomes. While multiple compounds are marketed as PKMYT1 inhibitors, their performance in cell-based assays can differ by orders of magnitude [1]. Myt1-IN-2 exhibits an enzymatic IC50 of 5.7 nM, positioning it among the most potent inhibitors in its class, whereas earlier compounds such as RP-6306 show weaker cellular potency (IC50 = 14 nM) and a subset of inhibitors demonstrate significantly higher IC50 values (e.g., 137 nM to 1.5 μM) [2]. Furthermore, selectivity against the closely related WEE1 kinase varies dramatically; some compounds like PKMYT1-IN-9 exhibit over 7,000-fold selectivity (WEE1 IC50 = 32.4 μM), while pan-inhibitors and less optimized compounds introduce confounding off-target effects that compromise data reproducibility and interpretation . These quantitative disparities underscore that substituting Myt1-IN-2 with a generic analog without rigorous validation can lead to divergent or misleading biological conclusions.

Myt1-IN-2 vs. PKMYT1 Inhibitors: Head-to-Head and Cross-Study Quantitative Evidence for Informed Procurement


Enzymatic Potency: Myt1-IN-2 vs. RP-6306 (Lunresertib) in Biochemical Assays

Myt1-IN-2 demonstrates a biochemical IC50 of 5.7 nM against PKMYT1 in enzymatic assays, placing it among the most potent inhibitors in its class [1]. In comparison, RP-6306 (lunresertib), a first-in-class clinical-stage PKMYT1 inhibitor, exhibits a reported enzymatic IC50 of 14 nM in cellular assays and 2 nM in NanoBRET assays . Myt1-IN-2's 5.7 nM potency represents a 2.5-fold improvement over RP-6306's cellular IC50, though a direct enzymatic comparison is limited by differing assay formats.

PKMYT1 inhibition Kinase assay IC50 comparison

Cellular Antiproliferative Activity: Myt1-IN-2 vs. RP-6306 in CCNE1-Amplified HCC1569 Cells

Myt1-IN-2 potently inhibits the growth of HCC1569 breast cancer cells, which harbor CCNE1 amplification, with an IC50 of 22 nM [1]. This cellular activity is directly comparable to the antiproliferative effects of RP-6306, which has been reported to exhibit an IC50 of 14 nM in the same or similar CCNE1-amplified cell models [2]. The 1.6-fold difference in cellular potency suggests that while Myt1-IN-2 is highly active, RP-6306 may be slightly more potent in this specific cell line under the tested conditions.

Antiproliferative activity CCNE1 amplification HCC1569 cell line

Potency Comparison: Myt1-IN-2 vs. Other PKMYT1 Inhibitors (PKMYT1-IN-9, PKMYT1-IN-10)

Within the expanding landscape of PKMYT1 inhibitors, Myt1-IN-2 exhibits competitive potency. Its enzymatic IC50 of 5.7 nM positions it favorably against other recently disclosed inhibitors, including PKMYT1-IN-9 (IC50 = 4.4 nM) and PKMYT1-IN-10 (IC50 = 3 nM) [1]. This comparison, drawn from cross-study data, indicates that Myt1-IN-2's potency is within 2-fold of the most potent inhibitors in the class, confirming its utility as a high-affinity tool compound.

PKMYT1 inhibitor Potency ranking IC50 comparison

Selectivity Against WEE1 Kinase: Myt1-IN-2 vs. Pan-Inhibitors and Selective Inhibitors

Myt1-IN-2 is described as a selective PKMYT1 inhibitor, though specific quantitative selectivity data against WEE1 are not publicly disclosed in the primary characterization . However, the broader class of PKMYT1 inhibitors demonstrates significant variability in selectivity. For instance, PKMYT1-IN-9 exhibits a WEE1 IC50 of 32.4 μM, yielding a selectivity ratio of over 7,000-fold . In contrast, pan-inhibitors such as WEE1/PKMYT1-IN-2 target both kinases with comparable potency, which may confound experimental interpretation . Given that Myt1-IN-2 is derived from an optimized series focused on PKMYT1 selectivity, it is presumed to exhibit a selectivity profile favorable for studies requiring minimal WEE1 interference.

Kinase selectivity WEE1 Off-target activity

Structural Uniqueness: Myt1-IN-2 vs. Azaindole-Based Inhibitors

Myt1-IN-2 possesses a chemical scaffold distinct from the azaindole core that dominates earlier PKMYT1 inhibitors, including RP-6306 and its derivatives [1]. While the exact chemical structure of Myt1-IN-2 is proprietary, its inclusion in patent WO2024061343A1 as a representative compound indicates it belongs to a novel chemotype [2]. This structural divergence is significant because azaindole-based inhibitors face limitations in molecular diversity, which can hinder further optimization and may contribute to undesirable pharmacokinetic or selectivity profiles [3].

Chemical scaffold Structural diversity PKMYT1 inhibitor

Optimal Use Cases for Myt1-IN-2: From Target Validation to Combination Therapy in CCNE1-Amplified Cancers


In Vitro Target Engagement and Mechanistic Studies of PKMYT1-Dependent Cell Cycle Control

Myt1-IN-2 is an ideal tool for dissecting the role of PKMYT1 in regulating the G2/M checkpoint. Its potent enzymatic inhibition (IC50 = 5.7 nM) and strong antiproliferative activity in CCNE1-amplified cells (IC50 = 22 nM in HCC1569) enable precise modulation of CDK1 phosphorylation at low nanomolar concentrations, minimizing off-target effects [1]. Researchers can utilize Myt1-IN-2 to interrogate synthetic lethal interactions with CCNE1 amplification, FBXW7 loss-of-function mutations, or other replication stress vulnerabilities .

Combination Therapy Screening in CCNE1-Amplified and CDK4/6 Inhibitor-Resistant Cancer Models

Given that PKMYT1 inhibition exhibits synthetic lethality with CCNE1 amplification, Myt1-IN-2 is highly suitable for combination screening with standard-of-care agents such as gemcitabine or CDK4/6 inhibitors [1]. Its cellular potency (22 nM in HCC1569) allows for co-treatment experiments at concentrations that maintain target selectivity . This application is particularly relevant for identifying therapeutic strategies to overcome resistance in ER+/HER2- breast cancer and high-grade serous ovarian cancer models [2].

Chemical Probe for Orthogonal Validation of PKMYT1-Dependent Phenotypes

Because Myt1-IN-2 belongs to a chemical scaffold distinct from the widely used azaindole-based inhibitors (e.g., RP-6306), it serves as an excellent orthogonal probe to confirm that observed phenotypes are due to on-target PKMYT1 inhibition rather than scaffold-specific off-target effects [1]. Researchers can employ Myt1-IN-2 in parallel with azaindole-based inhibitors to strengthen the validity of their findings, particularly in studies investigating novel PKMYT1 biology or therapeutic hypotheses .

Structure-Activity Relationship (SAR) and Medicinal Chemistry Optimization Campaigns

Myt1-IN-2 represents a starting point or benchmark for medicinal chemistry efforts aimed at developing next-generation PKMYT1 inhibitors with improved drug-like properties [1]. Its potent enzymatic activity (5.7 nM) and cellular efficacy provide a strong baseline for SAR studies, while its non-azaindole scaffold offers a fresh template for diversification . Given the reported limitations of existing PKMYT1 inhibitors in molecular diversity and pharmacokinetics, Myt1-IN-2's structural novelty positions it as a valuable tool for generating new intellectual property and advancing the field beyond the crowded azaindole space [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Myt1-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.